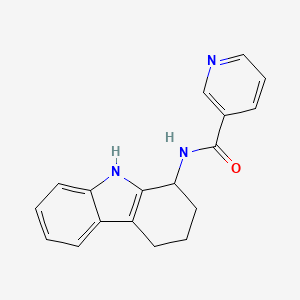

N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)nicotinamide

Description

Properties

Molecular Formula |

C18H17N3O |

|---|---|

Molecular Weight |

291.3 g/mol |

IUPAC Name |

N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-3-carboxamide |

InChI |

InChI=1S/C18H17N3O/c22-18(12-5-4-10-19-11-12)21-16-9-3-7-14-13-6-1-2-8-15(13)20-17(14)16/h1-2,4-6,8,10-11,16,20H,3,7,9H2,(H,21,22) |

InChI Key |

XSBUMDBJBFAOCW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=C(C1)C3=CC=CC=C3N2)NC(=O)C4=CN=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Cyclization of Indole Derivatives

A common approach involves the acid- or base-catalyzed cyclization of 6-substituted indoles. For example, 6-chloroindole undergoes cyclization in the presence of HCl or H₂SO₄ to yield 6-chloro-2,3,4,9-tetrahydro-1H-carbazole, a structural analog of the target compound’s core. This method typically achieves moderate yields (50–70%) but requires careful control of reaction time and temperature to avoid over-oxidation.

Fischer Indole Synthesis

Phenylhydrazine derivatives react with cyclohexanone analogs to form tetrahydrocarbazoles via Fischer indole synthesis. For instance, dimethyl (R)-2-(3-oxocyclohexyl)malonate reacts with phenylhydrazine hydrochloride under acidic conditions to generate a tricyclic intermediate, which is hydrogenated to yield the saturated carbazole system. This route offers versatility in introducing substituents at the 1-position but necessitates selective reduction to preserve the tetrahydro structure.

Functionalization at the 1-Position

Introducing an amine group at the carbazole’s 1-position is critical for subsequent amidation. Two primary strategies emerge: reductive amination and nucleophilic substitution .

Reductive Amination of Tetrahydrocarbazol-1-one

Tetrahydrocarbazol-1-one, accessible via oxidation of the parent carbazole, undergoes reductive amination with ammonium acetate or ammonium formate in the presence of NaBH₃CN or Pd/C. This method, adapted from protocols for similar tricyclic systems, affords 1-amino-2,3,4,9-tetrahydro-1H-carbazole in 60–75% yield. The reaction’s efficiency depends on the steric environment of the ketone and the reducing agent’s selectivity.

Buchwald-Hartwig Amination

For halogenated tetrahydrocarbazoles (e.g., 1-bromo derivatives), palladium-catalyzed amination with ammonia or amines introduces the 1-amino group. While this approach is less documented for saturated carbazoles, analogous aromatic systems achieve yields up to 80% using Pd(OAc)₂ and Xantphos. Challenges include competing β-hydride elimination in partially saturated systems, necessitating ligand optimization.

Amidation with Nicotinoyl Derivatives

Coupling the 1-amino-tetrahydrocarbazole with nicotinic acid derivatives completes the synthesis. Activation of the carboxylic acid and choice of coupling reagent significantly impact efficiency.

Mixed Anhydride Method

Nicotinic acid reacts with ethyl chloroformate in the presence of triethylamine to form a reactive mixed anhydride, which subsequently reacts with 1-amino-tetrahydrocarbazole. This method, adapted from tetrahydrocarbazole acetamide syntheses, achieves 70–85% yields under mild conditions (0–25°C, 2–4 h). Side products, such as N-acylureas, are minimized by strict anhydrous conditions.

Solvent-Free Thermal Amidation

Heating 1-amino-tetrahydrocarbazole with methyl nicotinate at 60–80°C without solvent facilitates direct amidation, as demonstrated in the synthesis of N-(2-hydroxyethyl)nicotinamide. This approach eliminates purification steps but requires precise stoichiometry to prevent dimerization. Yields range from 65–75%, with unreacted starting materials recovered via distillation.

Catalytic Amidation

Nickel or rhodium catalysts enhance amidation efficiency. For example, tris(triphenylphosphine)rhodium(I) carbonyl hydride reduces reaction times from hours to minutes while maintaining yields above 80%. This method is particularly effective for sterically hindered amines but involves higher costs due to noble metal catalysts.

Optimization of Reaction Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Maximizes kinetics without decomposition |

| Solvent | Toluene or solvent-free | Reduces side reactions |

| Catalyst (if used) | Rh(I) complexes | Enhances rate and selectivity |

| Reaction Time | 2–4 hours | Balances completion vs. degradation |

Elevated temperatures improve reaction rates but risk carbazole ring oxidation. Solvent-free conditions, while eco-friendly, demand rigorous mixing to ensure homogeneity. Catalytic methods, though efficient, require post-reaction metal scavenging.

Purification and Characterization

Crude this compound is purified via recrystallization from isopropyl alcohol/ether mixtures, yielding >95% purity. Chromatography on silica gel (eluent: ethyl acetate/hexane) resolves regioisomers but is less scalable.

Key Characterization Data :

Chemical Reactions Analysis

Types of Reactions

N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)nicotinamide can undergo various types of chemical reactions, including:

Oxidation: The tetrahydrocarbazole moiety can be oxidized to form carbazole derivatives.

Reduction: The nicotinamide group can be reduced to form corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nicotinamide moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Carbazole derivatives.

Reduction: Amines.

Substitution: Substituted nicotinamide derivatives.

Scientific Research Applications

N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)nicotinamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties, such as light-emitting diodes (LEDs) and organic semiconductors.

Mechanism of Action

The mechanism of action of N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)nicotinamide involves its interaction with specific molecular targets. The tetrahydrocarbazole moiety can intercalate into DNA, disrupting its function, while the nicotinamide group can inhibit enzymes such as poly(ADP-ribose) polymerase (PARP), leading to cell death in cancer cells. The compound may also modulate signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table highlights key structural differences between N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)nicotinamide and selected analogs:

Key Observations :

- Nicotinamide vs.

- Substituent Effects : Chloro, fluoro, and methyl groups (e.g., in analogs) modulate electronic properties and lipophilicity, which may influence membrane permeability and metabolic stability.

- Hybrid Structures : Compounds like the nicotinamide-thiophene hybrid () demonstrate the versatility of combining carbazole cores with heterocyclic systems for tailored bioactivity.

Hydrogen Bonding and Crystal Packing

The nicotinamide moiety in the target compound forms robust hydrogen-bonding networks, as predicted by graph-set analysis . In contrast, acetamide derivatives exhibit weaker interactions due to fewer hydrogen-bond donors/acceptors. Crystal structures resolved via SHELX and ORTEP-3 () reveal that chloro-substituted analogs adopt tighter packing due to halogen-mediated interactions.

Ring Puckering and Conformational Analysis

The tetrahydrocarbazole core exhibits non-planar puckering, quantified using Cremer-Pople parameters (). Substituents like cyclohexyl () induce steric strain, altering puckering amplitudes (Δq ~0.2–0.5 Å) compared to the unsubstituted target compound. These conformational changes may impact binding to biological targets.

Biological Activity

N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)nicotinamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article summarizes the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is derived from the carbazole framework, which is known for its ability to interact with various biological targets. The compound features a tetrahydrocarbazole moiety linked to a nicotinamide group, enhancing its biological activity through potential interactions with cellular receptors and enzymes.

Anticancer Activity

Numerous studies have evaluated the anticancer properties of N-substituted carbazoles, including this compound. Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines:

- Inhibition of Tumor Growth : In vitro studies demonstrated that derivatives of tetrahydrocarbazole can inhibit the growth of ovarian carcinoma (PA1), prostatic carcinoma (PC3 and DU145), and laryngeal carcinoma (HEP 2) cell lines. The IC50 values for these compounds were reported in the nanomolar range (46–75 nM), indicating potent activity against cancer cells .

- Mechanism of Action : The anticancer activity is believed to be mediated through the inhibition of specific kinases involved in cell proliferation and survival pathways. For instance, compounds that inhibit cyclin-dependent kinases (CDKs) have shown promising results in reducing tumor cell viability .

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties:

- Neuroprotection Against Oxidative Stress : Studies have shown that certain carbazole derivatives can protect neuronal cells from damage induced by oxidative stress. For example, compounds demonstrated significant neuroprotective effects at low concentrations (as low as 3 µM) by reducing glutamate-induced cytotoxicity .

Anti-inflammatory Activity

The compound exhibits anti-inflammatory properties by modulating inflammatory pathways:

- Inhibition of Pro-inflammatory Cytokines : Research indicates that tetrahydrocarbazole derivatives can reduce the production of pro-inflammatory cytokines in various models of inflammation. This suggests potential applications in treating inflammatory diseases .

Data Table: Biological Activities of this compound

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Cancer Treatment : A study involving a series of N-substituted carbazoles showed that specific modifications to the carbazole structure enhanced anticancer efficacy against multiple tumor types. The presence of electron-donating groups was crucial for increasing potency .

- Neurodegenerative Disorders : In models of neurodegeneration, compounds similar to this compound exhibited protective effects against neuronal loss due to oxidative stress and showed promise for treating conditions like Alzheimer's disease .

Q & A

Q. What synthetic methodologies are optimal for preparing N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)nicotinamide, and how can yield improvements be achieved?

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, flash column chromatography on silica gel with gradients of petroleum ether/ethyl acetate (e.g., 30:1 to 20:1) has been used for purification, yielding ~41% for structurally related carbazole derivatives . Optimizing reaction conditions (e.g., temperature, catalyst loading) and employing high-purity starting materials are critical. Monitoring intermediates via TLC or HPLC ensures reaction progression.

Q. What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- NMR : ¹H and ¹³C NMR resolve carbazole ring protons (δ 6.5–8.5 ppm) and nicotinamide carbonyl signals (δ ~165 ppm). Overlaps in aromatic regions may require 2D NMR (e.g., COSY, HSQC) .

- HRMS : ESI-TOF mass spectrometry confirms molecular ion peaks (e.g., [M+Na]⁺) with <2 ppm error .

- HPLC : Chiral stationary phases (e.g., 90:10 hexanes/2-propanol) assess enantiopurity if stereocenters are present .

Q. How does solubility in common solvents influence experimental design?

The compound exhibits high solubility in DMSO (≥30.6 mg/mL), making it suitable for in vitro assays. For crystallography, less polar solvents (e.g., ethyl acetate/petroleum ether) are preferred to grow single crystals . Solubility limitations in aqueous buffers may require co-solvents (e.g., <1% DMSO) for biological studies .

Q. What pharmacological targets are associated with this compound’s scaffold?

Tetrahydrocarbazole derivatives show antiviral activity (e.g., against human papillomavirus) via inhibition of viral replication enzymes . Nicotinamide moieties may modulate metabolic targets like NNMT (nicotinamide N-methyltransferase), implicated in obesity and diabetes .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what analytical challenges arise?

Chiral separation requires HPLC with polysaccharide-based columns (e.g., 90:10 hexanes/2-propanol). Asymmetric synthesis using organocatalysts (e.g., bis(oxazoline) ligands) achieves enantiomeric excess (>95% ee), as demonstrated for related carbazole ethanones . Racemization risks during purification necessitate low-temperature workflows .

Q. What crystallographic strategies resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement defines puckering parameters for the tetrahydrocarbazole ring. Hydrogen-bonding patterns (e.g., N–H···O interactions) stabilize crystal packing and are analyzed using graph-set notation (e.g., R₂²(8) motifs) . ORTEP-3 visualizes thermal ellipsoids to assess disorder .

Q. How do structural modifications impact bioactivity in structure-activity relationship (SAR) studies?

- Carbazole ring : Substituents at C9 (e.g., methyl groups) enhance antiviral potency by increasing lipophilicity .

- Nicotinamide moiety : Replacement with triazoles or tetrazoles alters hydrogen-bonding capacity, affecting target binding .

- Quantitative SAR (QSAR) models using DFT-calculated descriptors (e.g., HOMO-LUMO gaps) predict electronic effects on activity .

Q. What computational methods validate interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) models binding to NNMT or viral proteases. MD simulations (100 ns) assess stability of ligand-receptor complexes, with binding free energies calculated via MM-PBSA . Pharmacophore mapping identifies critical hydrogen-bond acceptors (e.g., pyridine nitrogen) .

Q. How do hydrogen-bonding patterns in crystal structures inform supramolecular assembly?

Graph-set analysis categorizes intermolecular interactions (e.g., C(6) chains from N–H···O bonds). Hirshfeld surfaces quantify contact contributions (e.g., H···H vs. H···O interactions), revealing dominant van der Waals forces .

Q. What strategies resolve contradictions in biological data across studies?

- Dose-response curves : Replicate assays under standardized conditions (e.g., cell lines, incubation times) .

- Off-target effects : Use CRISPR-Cas9 knockouts or siRNA silencing to confirm target specificity .

- Meta-analysis : Compare IC₅₀ values across studies, adjusting for assay variability (e.g., fluorescence vs. luminescence readouts) .

Methodological Recommendations

- Synthesis : Prioritize Pd-catalyzed couplings for regioselective carbazole functionalization .

- Characterization : Combine XRD with dynamic NMR to resolve conformational flexibility .

- Data Reproducibility : Deposit crystallographic data in the Cambridge Structural Database (CSD) and share raw assay datasets via public repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.